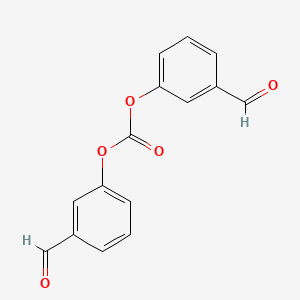

Bis(3-formylphenyl) carbonate

Description

Structure

2D Structure

Properties

CAS No. |

70258-75-2 |

|---|---|

Molecular Formula |

C15H10O5 |

Molecular Weight |

270.24 g/mol |

IUPAC Name |

bis(3-formylphenyl) carbonate |

InChI |

InChI=1S/C15H10O5/c16-9-11-3-1-5-13(7-11)19-15(18)20-14-6-2-4-12(8-14)10-17/h1-10H |

InChI Key |

AWCDFFYDYBWGFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC(=O)OC2=CC=CC(=C2)C=O)C=O |

Origin of Product |

United States |

Intermediate for Regioselective Synthesis:the Most Established Application of Bis 3 Formylphenyl Carbonate is Its Role As an Intermediate in Multi Step Organic Synthesis.google.comgoogle.comit is Particularly Useful for Achieving Regioselective Substitution on the 3 Hydroxybenzaldehyde Scaffold. the Hydroxyl Group of 3 Hydroxybenzaldehyde is First Protected by Reacting It with a Reagent Like Phosgene to Form the More Stable Carbonate.google.comgoogle.comthis Protection Prevents the Hydroxyl Group from Interfering with Subsequent Reactions and Directs Electrophiles, Such As the Nitronium Ion in Nitration Reactions, to Specific Positions on the Aromatic Rings.google.comnih.govafter the Desired Substitution is Achieved, the Carbonate Linkage Can Be Easily Cleaved Through Hydrolysis to Regenerate a Hydroxyl Group, Yielding the Final, Selectively Substituted Product.google.comgoogle.comthis Synthetic Strategy Has Been Documented for the Preparation of 5 Hydroxy 2 Nitrobenzaldehyde.google.comgoogle.com

The table below outlines this synthetic sequence with reported yields for each step. google.com

| Step | Reactants | Product | Yield |

| 1. Esterification | 3-Hydroxybenzaldehyde (B18108), Phosgene (B1210022) | Bis(3-formylphenyl) carbonate | 90% |

| 2. Nitration | This compound, Nitrating Agent | Bis(3-formyl-4-nitrophenyl) carbonate | 97% |

| 3. Hydrolysis | Bis(3-formyl-4-nitrophenyl) carbonate | 5-Hydroxy-2-nitrobenzaldehyde | 95% |

Monomer for Polymer and Macrocycle Synthesis:a Second, More Prospective Research Trajectory Lies in Materials Science. the Structure of Bis 3 Formylphenyl Carbonate, with Two Aldehyde Groups Held in a Specific Spatial Arrangement, Makes It an Attractive Candidate As a Monomer for Polymerization Reactions. Bifunctional Aldehydes Are Known to Undergo Condensation Reactions with Amines to Form Schiff Base Polymers or Cyclize to Form Macrocyclic Compounds.iupac.orgrsc.orgresearch in This Area Would Explore the Use of Bis 3 Formylphenyl Carbonate to Create Novel Polymers, Networks, or Discrete Molecular Cages with Potentially Interesting Material Properties Derived from Its Rigid Aromatic Structure and the Specific Geometry of Its Reactive Sites.

Established Synthetic Routes to Bis(3-formylphenyl) Carbonate Precursors

The primary precursor for this compound is 3-hydroxybenzaldehyde (B18108). Industrial production has traditionally relied on multi-step processes, such as the nitration of benzaldehyde (B42025) followed by reduction and diazotization hydrolysis, or the acetylation, chlorination, and subsequent hydrolysis of m-cresol. guidechem.com These methods, however, can involve multiple steps and the generation of by-products. guidechem.com More direct and efficient laboratory-scale syntheses often focus on carbonylation and formylation reactions.

Carbonylation reactions serve as a powerful tool for introducing a formyl group onto an aromatic ring. Palladium-catalyzed reductive carbonylation, in particular, has emerged as a highly effective method for converting aryl halides into aldehydes. nih.gov This transformation can be applied to the synthesis of precursors for 3-hydroxybenzaldehyde, starting from suitable 3-substituted phenols.

Early work demonstrated that aryl and vinyl halides could be converted to aldehydes using a mixture of carbon monoxide and hydrogen (synthesis gas) with a palladium catalyst, although this required high pressures and temperatures. acs.org Significant advancements have led to milder reaction conditions. Modern protocols achieve high yields of aldehydes from a wide array of aryl iodides and bromides using low pressures of carbon monoxide (e.g., 3 bar) and temperatures ranging from 60 to 120 °C. acs.org The choice of catalyst, solvent, and base is crucial for optimizing the reaction for specific substrates. acs.org

A key aspect of this methodology is the use of a hydride source. While early methods used H₂, various silanes like triethylsilane (Et₃SiH) and polymethylhydrosiloxane (B1170920) (PMHS) have proven effective. acs.org Formate salts, such as potassium formate, can also serve as an in situ hydride source, circumventing the need for gaseous hydrogen and elevated pressures, which is particularly advantageous for isotopic labeling. acs.orgnih.gov A specialized two-chamber reactor system has been developed to generate carbon monoxide externally from a precursor like 9-methylfluorene-9-carbonyl chloride (COgen), allowing the reaction to proceed with stoichiometric amounts of CO and enhancing safety and applicability in standard laboratory settings. acs.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Reductive Carbonylation of Aryl Halides

| Aryl Halide | Catalyst/Ligand | Hydride Source | Solvent | Conditions | Yield (%) | Reference |

| 4-Bromoacetophenone | Pd(OAc)₂ / P(t-Bu)₃ | Et₃SiH | Toluene | 3 bar CO, 100 °C, 16 h | 91 | acs.org |

| 4-Iodoanisole | Pd(OAc)₂ / PPh₃ | Et₃SiH | DMF | 3 bar CO, 80 °C, 16 h | 94 | acs.org |

| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | Et₃SiH | Toluene | 3 bar CO, 120 °C, 16 h | 82 | acs.org |

| Various Aryl Iodides | Mn-catalyst | Hydrosilanes | - | Mild conditions | Good yields | tandfonline.com |

| Various Aryl Iodides | Pd(dba)₂ / Xantphos | KOOCH | Dioxane | 80 °C | 75-98 | acs.org |

This table presents a selection of conditions to illustrate the versatility of the reductive carbonylation method for aldehyde synthesis.

Formylation reactions, which directly introduce a formyl (-CHO) group onto an aromatic ring, are a cornerstone of aldehyde synthesis. wikipedia.org For the synthesis of 3-hydroxybenzaldehyde, these reactions would be applied to phenol (B47542). Formylation is a type of electrophilic aromatic substitution, and thus works most efficiently with electron-rich substrates like phenols. wikipedia.org

Several classic named reactions are used for the ortho-formylation of phenols, including:

Reimer–Tiemann Reaction: This method uses chloroform (B151607) and a strong base to generate dichlorocarbene (B158193) as the reactive species, which then reacts with a phenoxide. wikipedia.org It is often advantageous due to its operational simplicity and avoidance of anhydrous or highly acidic conditions. wikipedia.org

Duff Reaction: This reaction uses hexamethylenetetramine in an acidic medium. wikipedia.org

Casnati–Skattebøl Reaction: This involves the reaction of magnesium phenolates with formaldehyde, followed by oxidation of the intermediate hydroxymethyl group to yield salicylaldehydes (ortho-isomers). thieme-connect.com

While many methods favor ortho-formylation due to chelation effects with the hydroxyl group, achieving meta-formylation to produce 3-hydroxybenzaldehyde is more challenging and often requires indirect routes. wikipedia.org One established indirect method involves the preparation from 3-nitrobenzaldehyde, which undergoes a sequence of nitro group reduction to an amine, diazotization, and subsequent hydrolysis of the diazonium salt to the hydroxyl group. wikipedia.org Another approach involves the oxidation of 3-hydroxybenzyl alcohol, a reaction that can be catalyzed by the NADP-dependent enzyme 3-hydroxybenzyl-alcohol dehydrogenase. wikipedia.org

A more recent method for the formylation of phenols uses formamidine (B1211174) acetate (B1210297) and acetic anhydride, which avoids high temperatures and strong acids or bases. rsc.org

Table 2: Comparison of Selected Phenol Formylation Methods

| Reaction Name | Reagents | Key Features | Primary Product | Reference |

| Reimer–Tiemann | CHCl₃, Base (e.g., NaOH) | Dichlorocarbene intermediate; mild conditions. | ortho-formylphenol | wikipedia.org |

| Gattermann | HCN, HCl, Lewis Acid | Uses cyanide source; acidic conditions. | Aromatic aldehydes | wikipedia.orgwikipedia.org |

| Vilsmeier–Haack | DMF, POCl₃ | Forms Vilsmeier reagent; for electron-rich arenes. | Aromatic aldehydes | wikipedia.orgwikipedia.org |

| Casnati-Skattebøl | Mg-phenolate, Paraformaldehyde | Selective ortho-formylation. | ortho-formylphenol | thieme-connect.com |

| Magnesium Dichloride-Triethylamine | Paraformaldehyde, MgCl₂-Et₃N | Convenient method for ortho-formylation. | ortho-formylphenol | mdma.ch |

This table highlights common formylation reactions, many of which are selective for the ortho position.

Novel Approaches in this compound Synthesis

Recent advancements in synthetic chemistry offer more efficient, selective, and sustainable routes for the preparation of complex molecules like this compound. These include precision formylations and the application of green chemistry and flow synthesis principles.

Chemo- and regioselectivity are critical for the efficient synthesis of functionalized aromatic compounds. As noted, many formylation reactions on phenols preferentially yield the ortho-isomer due to directive effects from the hydroxyl group. wikipedia.orgthieme-connect.commdma.ch Achieving high regioselectivity for the meta-position, required for 3-hydroxybenzaldehyde, remains a significant challenge in direct formylation and often necessitates the use of blocking groups or multi-step synthetic sequences.

The principles of chemo- and regioselectivity are also paramount in the synthesis of more complex structures. For instance, organocatalyzed chemo- and regioselective additions of nucleophiles (amines and thiols) to cyclic carbonates have been developed for the production of non-isocyanate polyurethanes. nih.gov While this applies to the reaction of carbonates rather than their synthesis, it underscores the advanced control that can be achieved in modern synthesis. The ability to selectively react one functional group in the presence of others is key to building complex molecules efficiently.

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly being applied to the synthesis of aldehydes and carbonates.

For aldehyde synthesis, green approaches include:

Biocatalysis: Enzymes such as aldehyde dehydrogenases are being used for the chemoselective oxidation of aldehydes to carboxylic acids, and conversely, other enzymes can be used for aldehyde synthesis under mild, aqueous conditions. uva.nl Transaminases have been used to produce aromatic aldehydes from primary amines in environmentally benign processes. unimi.it

Benign Oxidants: The use of molecular oxygen or nitrogen dioxide as the oxidant in place of heavy-metal-based reagents represents a significant green advancement. innoget.comnih.gov For example, benzylic alcohols can be quantitatively oxidized to aromatic aldehydes using gaseous nitrogen dioxide, with the by-products being transformed into nitric acid, thus minimizing waste. nih.gov

Sustainable Solvents: The development of reactions in water, ionic liquids, or deep eutectic solvents reduces the reliance on volatile organic compounds. numberanalytics.com

For carbonate synthesis, a major green innovation is the use of carbon dioxide (CO₂) as a C1 feedstock. The reaction of CO₂ with epoxides to form cyclic carbonates is an atom-efficient process that utilizes a renewable and non-toxic resource. rsc.orgresearchgate.netrsc.org This has been extended to the synthesis of bis(cyclic carbonates) from bis-epoxides. rsc.orgmdpi.com High-throughput screening has been employed to identify efficient catalysts for these transformations, such as supported ionic liquids or zinc-based complexes. rsc.orgeuropa.eu

Flow chemistry, which involves performing reactions in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and the ability to safely handle reactive intermediates. numberanalytics.comresearchgate.net

This technology has been successfully applied to aldehyde synthesis.

Biocatalytic oxidations of amines to aldehydes have been dramatically accelerated using flow reactors, with residence times as short as 3-15 minutes and high isolated yields. unimi.it

Aldol (B89426) reactions involving aromatic aldehydes have been performed in continuous flow, overcoming issues of mixing and temperature control often encountered in batch scale-up. beilstein-journals.org

The synthesis of 2,2,2-trichloromethylcarbinols from aromatic aldehydes has been adapted to a continuous-flow setup, enabling safe scale-up by preventing reaction runaways and uncontrolled gas evolution. organic-chemistry.org

High-throughput (HT) experimentation is a powerful tool for rapidly screening catalysts and reaction conditions. It has been instrumental in developing optimal catalysts for the synthesis of cyclic carbonates from CO₂ and epoxides. rsc.orgresearchgate.net By testing large arrays of catalysts in parallel, researchers can quickly identify the most active and selective systems, accelerating the development of efficient synthetic processes. rsc.org The combination of HT screening for discovery and flow chemistry for production represents a modern, powerful workflow for chemical synthesis. rsc.org

Mechanistic Insights into this compound Formation

The formation of this compound from 3-hydroxybenzaldehyde and a phosgene (B1210022) source proceeds through a nucleophilic acyl substitution mechanism. While direct mechanistic studies on this specific reaction are not extensively documented in publicly available literature, the pathway can be inferred from the well-established mechanism of phosgenation of phenols.

Investigation of Reaction Intermediates

The reaction is believed to proceed in a stepwise manner, involving key intermediates. The initial step involves the nucleophilic attack of the hydroxyl group of 3-hydroxybenzaldehyde on the highly electrophilic carbonyl carbon of phosgene (or its equivalent, such as triphosgene). This attack leads to the formation of a tetrahedral intermediate, which then collapses to eliminate a chloride ion, yielding an aryl chloroformate intermediate, specifically 3-formylphenyl chloroformate.

This chloroformate is a critical, albeit often transient, species in the reaction pathway. In the presence of an excess of the starting phenol, the chloroformate can be isolated if the reaction conditions are carefully controlled, particularly by using an excess of phosgene. wikipedia.org However, for the synthesis of the symmetric this compound, the reaction is designed to proceed further.

Role of Catalysts and Reagents in Synthetic Pathways

The synthesis of this compound relies on specific reagents and is often facilitated by catalysts to enhance reaction rates and yields.

Reagents:

3-Hydroxybenzaldehyde: This is the primary starting material, providing the aryl groups of the final carbonate.

Phosgene (COCl₂) or Phosgene Equivalents: Phosgene is the traditional and most direct reagent for this transformation. acs.orggoogle.com However, due to its extreme toxicity, safer alternatives are often employed in a laboratory setting. acs.org

Triphosgene (bis(trichloromethyl) carbonate): A solid and therefore safer-to-handle alternative to gaseous phosgene. nih.gov It decomposes in the presence of a catalyst, such as a tertiary amine, to generate phosgene in situ.

Diphosgene (trichloromethyl chloroformate): A liquid alternative to phosgene.

Catalysts:

While the reaction can proceed without a catalyst, bases are frequently used to neutralize the HCl byproduct and can also act as catalysts.

Pyridine (B92270): Often used in phosgenation reactions, pyridine can function in multiple ways. It acts as a base to scavenge the liberated HCl. wikipedia.org Additionally, it can act as a nucleophilic catalyst by reacting with phosgene to form a highly reactive acyl-pyridinium ion, which is then more susceptible to attack by the phenolic hydroxyl group. chemicalforums.com The interaction between pyridine and phenols can also enhance the nucleophilicity of the phenol. kobe-u.ac.jpresearchgate.net

4-Dimethylaminopyridine (DMAP): A more potent nucleophilic catalyst than pyridine, often used to accelerate acylation reactions. chemicalsknowledgehub.com

Tertiary Amines (e.g., Triethylamine): These are commonly used as acid scavengers. chemicalsknowledgehub.com

Phase-Transfer Catalysts: In biphasic reaction systems (e.g., an organic solvent and an aqueous base), phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can be employed to facilitate the transport of the phenoxide ion into the organic phase for reaction. nih.gov

Optimization Strategies for this compound Yield and Purity

Achieving high yield and purity of this compound requires careful control over reaction conditions and consideration of scale-up parameters. Historical literature, as cited in several patents, suggests that a yield of 90% can be achieved for the esterification of 3-hydroxybenzaldehyde with phosgene. acs.orggoogle.com

Reaction Condition Tuning

The optimization of the synthesis of diaryl carbonates, and by extension this compound, involves the fine-tuning of several parameters.

| Parameter | Effect on Reaction and Optimization Strategy |

| Temperature | Phosgenation reactions are often exothermic. wikipedia.org The temperature needs to be controlled to prevent side reactions and decomposition of the product. For similar diaryl carbonate syntheses, temperatures in the range of 0–80°C have been reported, depending on the specific reagents and catalysts used. chemicalsknowledgehub.com Lower temperatures are typically employed initially, with a gradual increase to drive the reaction to completion. |

| Solvent | The choice of solvent is crucial. It must be inert to the highly reactive reagents. Common solvents for phosgenation include chlorinated hydrocarbons like dichloromethane (B109758) and aromatic hydrocarbons such as toluene. chemicalsknowledgehub.com The polarity of the solvent can influence the reaction rate and solubility of reactants and products. |

| Stoichiometry | The molar ratio of 3-hydroxybenzaldehyde to the phosgenating agent determines the product distribution. To favor the formation of the bis-carbonate, a molar ratio of approximately 2:1 (phenol:phosgene) is theoretically required. However, in practice, adjustments may be needed to minimize the formation of the chloroformate intermediate. |

| Base/Catalyst Loading | The amount of base or catalyst used can significantly impact the reaction rate. Catalytic amounts are sufficient for nucleophilic catalysts like DMAP, while stoichiometric or slight excess of a base like pyridine or triethylamine (B128534) is needed to neutralize the HCl produced. |

| Reaction Time | The reaction time needs to be sufficient to ensure complete conversion. This is typically monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |

This table is generated based on general principles of diaryl carbonate synthesis and may be applicable to the optimization of this compound synthesis.

Scale-Up Considerations in Laboratory Synthesis

Scaling up the synthesis of this compound from milligram to gram or multi-gram quantities in a laboratory setting introduces several challenges, primarily related to safety, reaction control, and work-up procedures.

Safety with Phosgene/Triphosgene: Phosgene is extremely hazardous. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment and access to a phosgene scrubbing system (e.g., a caustic solution). chemicalsknowledgehub.com When using triphosgene, it is important to manage its decomposition to phosgene, which can be rapid in the presence of nucleophiles.

Heat Management: The exothermic nature of the reaction requires efficient heat dissipation, which becomes more challenging on a larger scale. The use of a jacketed reactor with controlled cooling is advisable. Gradual addition of the phosgenating agent helps to control the reaction temperature.

Mixing: Efficient mixing is critical to ensure homogeneity and good mass transfer, especially in heterogeneous reaction mixtures. Mechanical stirring is generally required for larger volumes.

Purification: On a larger scale, purification by column chromatography can become cumbersome. Recrystallization is often the preferred method for obtaining a pure solid product. The choice of crystallization solvent is critical and needs to be determined empirically to maximize yield and purity. Washing the crude product with appropriate solvents can remove unreacted starting materials and byproducts. For instance, washing with water and a mild aqueous base can remove acidic impurities and the base catalyst. acs.org

Below is a table summarizing key considerations for laboratory scale-up:

| Consideration | Laboratory Bench Scale (mg-g) | Laboratory Scale-Up (g-kg) |

| Reaction Vessel | Round-bottom flask | Jacketed glass reactor |

| Reagent Addition | Syringe, dropping funnel | Addition funnel, peristaltic pump |

| Temperature Control | Ice bath, oil bath | Circulating chiller/heater |

| Stirring | Magnetic stir bar | Overhead mechanical stirrer |

| Work-up | Separatory funnel extraction | Liquid-liquid extraction in reactor, filtration |

| Purification | Column chromatography, simple filtration | Recrystallization, filtration |

| Safety | Standard fume hood | High-performance fume hood, dedicated scrubber system chemicalsknowledgehub.com |

This table provides a general guide for scaling up chemical reactions in a laboratory setting and highlights aspects particularly relevant to phosgenation.

Reactivity and Derivatization of Bis 3 Formylphenyl Carbonate

Reactions Involving the Formyl Moieties of Bis(3-formylphenyl) Carbonate

The two formyl groups are electrophilic centers that readily participate in reactions typical of aromatic aldehydes. Their reactivity is central to the derivatization of the molecule, allowing for the introduction of new functional groups and the extension of the molecular framework.

The carbonyl carbons of the formyl groups are susceptible to attack by nucleophiles. A prominent example of this reactivity is the Knoevenagel condensation, a variation of the aldol (B89426) condensation. wikipedia.org This reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) to an aldehyde, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgalfa-chemistry.com

The mechanism typically begins with the deprotonation of the active methylene compound by a weak base (like piperidine (B6355638) or K₂CO₃) to generate a stabilized carbanion or enolate. alfa-chemistry.comtandfonline.com This nucleophile then attacks the electrophilic carbonyl carbon of the formyl group on this compound. The resulting intermediate subsequently eliminates a molecule of water to form a new carbon-carbon double bond. alfa-chemistry.com Given that this compound possesses two aldehyde functionalities, it can react with two equivalents of an active methylene compound to form a symmetrical bis-adduct. This bifunctional reactivity is crucial for its use in step-growth polymerization and the synthesis of symmetrical molecules. nih.gov

Table 1: Knoevenagel Condensation with this compound

| Active Methylene Compound | Typical Catalyst | Expected Product Structure |

|---|---|---|

| Malononitrile (B47326) | Piperidine, I₂/K₂CO₃ tandfonline.com | Bis(3-(2,2-dicyanovinyl)phenyl) carbonate |

| Diethyl malonate | Piperidine, Pyridine (B92270) | Bis(3-(2,2-bis(ethoxycarbonyl)vinyl)phenyl) carbonate |

| Ethyl cyanoacetate (B8463686) | Ammonium salts, Lemon Juice tandfonline.com | Bis(3-(2-cyano-2-(ethoxycarbonyl)vinyl)phenyl) carbonate |

| Thiobarbituric acid | Piperidine wikipedia.org | Product of condensation at both formyl groups with the active methylene of thiobarbituric acid |

Condensation reactions involving the formyl groups provide a powerful method for synthesizing new derivatives with carbon-nitrogen double bonds (C=N).

Schiff Base (Imine) Formation: Schiff bases, or imines, are formed through the reaction of an aldehyde with a primary amine. wikipedia.org The reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by acid- or base-catalyzed dehydration to yield the imine. acs.org This reaction is typically reversible. acs.orgnih.gov

The bifunctional nature of this compound allows for several synthetic outcomes. Reaction with two equivalents of a monoamine leads to the formation of a bis-imine. When reacted with a diamine, it can undergo intermolecular condensation to produce polymers or, under high-dilution conditions, engage in intramolecular cyclization to form macrocyclic compounds. nih.govjocpr.com

Acylhydrazone Formation: Similar to imine formation, acylhydrazones are synthesized by the condensation of an aldehyde with a hydrazide (R-CO-NHNH₂). nih.govmdpi.com The resulting N-acylhydrazone moiety features an amide group conjugated with a C=N double bond, which imparts significant chemical stability and specific conformational preferences. nih.govorganic-chemistry.org The reaction of this compound with two equivalents of a hydrazide produces bis(acylhydrazones), which are of interest as ligands in coordination chemistry and for their potential biological activities. rsc.org

Table 2: Condensation Reactions of this compound

| Reactant Type | Example Reactant | Product Type | Potential Product Structure/Class |

|---|---|---|---|

| Monoamine | Aniline | Bis-imine (Schiff Base) | Symmetrical molecule with two C=N-Ph linkages |

| Diamine | Ethylenediamine | Poly-imine or Macrocycle | Linear polymer or cyclic compound nih.gov |

| Hydrazide | Benzhydrazide | Bis(acylhydrazone) | Symmetrical molecule with two C=N-NH-CO-Ph linkages |

| Hydrazine | Hydrazine (H₂N-NH₂) | Poly-azine or Macrocycle | Polymer linked by -CH=N-N=CH- units |

The formyl groups of this compound can be selectively oxidized or reduced without affecting the more stable carbonate linkage.

Selective Oxidation: The two aldehyde groups can be oxidized to the corresponding carboxylic acid functionalities, yielding bis(3-carboxyphenyl) carbonate. A variety of modern oxidation protocols are available that offer high chemoselectivity for aromatic aldehydes, avoiding harsh conditions that might cleave the carbonate ester. nih.gov Effective reagents include potassium tert-butoxide, which acts as an oxygen source, as well as catalytic systems like N-hydroxyphthalimide (NHPI) with O₂ or vanadyl acetylacetonate (B107027) (VO(acac)₂) with hydrogen peroxide. rsc.orgorganic-chemistry.org These methods are valued for their mild conditions and high yields. nih.gov

Selective Reduction: Conversely, the formyl groups can be selectively reduced to primary alcohols, affording bis(3-(hydroxymethyl)phenyl) carbonate. This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for the reduction of aldehydes and ketones and will not typically reduce the carbonate ester group. wikipedia.orglibretexts.org Other selective reagents include ammonia (B1221849) borane (B79455), which can perform the reduction efficiently in water. researchgate.net These reductions provide a route to diol monomers that can be used in polyester (B1180765) or polyurethane synthesis.

Table 3: Selective Redox Reagents for Formyl Moieties

| Transformation | Reagent/Catalyst System | Product |

|---|---|---|

| Oxidation (CHO → COOH) | Potassium tert-butoxide (KOtBu) rsc.org | Bis(3-carboxyphenyl) carbonate |

| VO(acac)₂ / H₂O₂ organic-chemistry.org | ||

| Oxone organic-chemistry.org | ||

| Reduction (CHO → CH₂OH) | Sodium borohydride (NaBH₄) wikipedia.org | Bis(3-(hydroxymethyl)phenyl) carbonate |

| Lithium aluminum hydride (LiAlH₄) libretexts.org | ||

| Ammonia borane (H₃NBH₃) researchgate.net |

Transformations of the Carbonate Linkage in this compound

The central diaryl carbonate linkage is an ester of carbonic acid and is susceptible to nucleophilic acyl substitution. Its reactivity is key to the degradation or further modification of the molecule's core structure.

The carbonate ester bond can be cleaved by hydrolysis under either acidic or basic conditions to yield 3-hydroxybenzaldehyde (B18108) and carbonic acid, with the latter decomposing into carbon dioxide and water.

Under basic conditions, the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the carbonate. This forms a tetrahedral intermediate which then collapses, expelling a 3-formylphenoxide anion as the leaving group.

Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the activated carbonyl to form the tetrahedral intermediate. rsc.org Subsequent proton transfer and elimination of a 3-formylphenol molecule completes the cleavage. The kinetics of diaryl carbonate hydrolysis can be complex, with rates influenced by pH, ionic strength, and specific electrolyte effects. rsc.org Studies on similar diaryl carbonates show that the reaction rate can be significantly affected by the electronic nature of the substituents on the phenyl rings. nih.gov

Transesterification is a process where the 3-formylphenyl groups of the carbonate are exchanged with the alkoxy or aryloxy group of an alcohol or phenol (B47542), respectively. wikipedia.org This equilibrium reaction is typically catalyzed by an acid or a base. wikipedia.org

The mechanism follows a nucleophilic acyl substitution pathway. wikipedia.org In a base-catalyzed reaction, an alkoxide or phenoxide ion acts as the nucleophile, attacking the carbonate carbonyl to form a tetrahedral intermediate. This intermediate then eliminates a 3-formylphenoxide ion to yield a new carbonate ester. masterorganicchemistry.com In an acid-catalyzed process, the alcohol or phenol is the nucleophile, and the reaction is initiated by protonation of the carbonyl oxygen. masterorganicchemistry.com

This reaction is synthetically useful for converting this compound into other symmetrical or unsymmetrical carbonates. If the incoming nucleophile is a diol, transesterification can lead to the formation of polycarbonates, demonstrating the molecule's utility as a monomer. researchgate.net The reaction equilibrium can be shifted towards the products by removing the liberated 3-formylphenol, for instance, through distillation if it is more volatile than the incoming alcohol. wikipedia.orgwikipedia.org

Table of Compounds

Carbonate Cleavage and Rearrangement Processes

The cleavage of the carbonate linkage in this compound typically proceeds via nucleophilic attack at the carbonyl carbon. This can be initiated by various nucleophiles, including water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis). These reactions result in the formation of 3-hydroxybenzaldehyde and other derivatives.

Under thermal stress, diphenyl carbonates can also undergo rearrangement reactions. For instance, the thermal degradation of diphenyl carbonate has been shown to proceed through an initial rearrangement to 2-phenoxybenzoic acid, which then undergoes further competing reactions. While specific studies on the thermal rearrangement of this compound are not extensively documented, similar intramolecular rearrangements could be anticipated, potentially leading to the formation of substituted benzoic acid derivatives.

The table below summarizes potential cleavage and rearrangement reactions of the carbonate group.

| Reaction Type | Reagents/Conditions | Major Products |

| Hydrolysis | H₂O, Acid or Base catalyst | 3-Hydroxybenzaldehyde, CO₂ |

| Alcoholysis | R-OH, Catalyst | 3-Hydroxybenzaldehyde, Alkyl Phenyl Carbonate, Dialkyl Carbonate |

| Aminolysis | R-NH₂, Catalyst | 3-Hydroxybenzaldehyde, Carbamates |

| Thermal Rearrangement | High Temperature | Isomeric Phenoxy Benzoic Acids |

Formation of Advanced Derivatives from this compound

The presence of two formyl groups in a meta-position on the phenyl rings makes this compound an ideal building block for the synthesis of a variety of advanced molecular structures, including polymers, macrocycles, and heterocyclic compounds.

Polymeric Architectures (e.g., Polyacetals, Polyimines)

The difunctional nature of this compound allows it to act as a monomer in polycondensation reactions. The reaction of the formyl groups with diols or diamines can lead to the formation of polyacetals and polyimines, respectively.

Polyacetals: The acid-catalyzed reaction of this compound with aliphatic or aromatic diols results in the formation of polyacetals. These polymers contain acetal (B89532) linkages in their backbone and may possess interesting properties such as degradability. The general reaction scheme for polyacetal formation is shown below.

n this compound + n HO-R-OH → [-O-Ar-CH(O-R-O)CH-Ar-O-C(O)-]ₙ + 2n H₂O

Polyimines: Polyimines, also known as poly-Schiff bases, are formed through the condensation reaction of this compound with primary diamines. These polymers are characterized by the presence of imine (-C=N-) linkages in their main chain and are known for their thermal stability and potential applications in materials science.

n this compound + n H₂N-R-NH₂ → [-N=CH-Ar-O-C(O)-O-Ar-CH=N-R-]ₙ + 2n H₂O

The properties of the resulting polymers can be tailored by varying the structure of the diol or diamine co-monomer.

| Polymer Type | Co-monomer | Linkage Formed | Potential Polymer Properties |

| Polyacetal | Diol (e.g., 1,4-Butanediol) | Acetal (-O-CH-O-) | Degradable, Soluble in organic solvents |

| Polyimine | Diamine (e.g., p-Phenylenediamine) | Imine (-C=N-) | Thermally stable, Potentially semi-crystalline |

Macrocyclic and Supramolecular Assemblies

The reaction of this compound with specific diamines or diols under high dilution conditions can lead to the formation of macrocyclic structures rather than linear polymers. These reactions are often driven by thermodynamic control, allowing for the self-assembly of discrete, well-defined cyclic molecules.

The formation of macrocyclic imines through the condensation of aromatic dialdehydes with diamines is a well-established strategy in supramolecular chemistry. The resulting macrocycles can act as host molecules for various guests or serve as building blocks for more complex mechanically interlocked structures like catenanes and rotaxanes. The size and shape of the macrocycle can be controlled by the geometry of the dialdehyde (B1249045) and the length and flexibility of the diamine linker.

| Assembly Type | Building Blocks | Key Interactions | Potential Applications |

| Macrocyclic Imine | This compound, Diamine | Reversible C=N bond formation | Host-guest chemistry, Molecular recognition |

| Supramolecular Polymer | This compound, Flexible Diamine | Reversible C=N bond formation, π-π stacking | Self-healing materials, Gels |

Heterocyclic Compound Formation Utilizing Formyl Groups

The formyl groups of this compound can participate in a variety of cyclization reactions to form heterocyclic compounds. These reactions typically involve the reaction of the aldehyde with a second functional group, either within the same molecule or from another reagent, to form a new ring system.

For example, the reaction of ortho-hydroxyaryl aldehydes with various reagents can lead to the formation of chromone (B188151) derivatives. While this compound does not have the requisite ortho-hydroxyl group for direct chromone synthesis, its derivatives could be modified to undergo such cyclizations.

More generally, aromatic aldehydes are versatile precursors for a wide range of heterocycles. For instance, they can react with reagents like malononitrile or ethyl cyanoacetate in the presence of a base to form various substituted pyridines or pyrans through multi-component reactions. The bifunctional nature of this compound could thus be exploited to synthesize bis-heterocyclic compounds, where two heterocyclic rings are linked by the central carbonate bridge.

| Heterocycle Class | Reaction Type | Key Reagents |

| Pyridines | Multi-component reaction | Malononitrile, Ammonium acetate (B1210297) |

| Pyrans | Knoevenagel-Michael cascade | Active methylene compounds (e.g., Ethyl acetoacetate) |

| Imidazoles | Debus-Radziszewski reaction | Ammonia, Glyoxal |

Applications of Bis 3 Formylphenyl Carbonate in Advanced Chemical Research

Supramolecular Chemistry Building Blocks

The presence of two aldehyde groups allows Bis(3-formylphenyl) carbonate to participate in reactions that form reversible covalent bonds, a cornerstone of dynamic and adaptive chemical systems. This positions it as a valuable component for constructing complex, self-assembling supramolecular architectures.

The reaction between an aldehyde (formyl group) and a primary amine to form an imine (also known as a Schiff base) is a highly efficient and reversible condensation reaction. This reversibility is central to self-assembly processes, as it allows for "error-checking" and the thermodynamic selection of the most stable assembled structures. nih.govrsc.org The bifunctional nature of this compound, possessing two formyl groups, enables it to react with di- or polyamines to create a variety of self-assembled structures.

For instance, when reacted with a diamine, this compound can lead to the formation of macrocycles or linear polymers through the generation of imine linkages. The outcome of the self-assembly process can be controlled by factors such as reactant concentrations, solvent, and the presence of a template. The formation of these complex structures is driven by the pre-programmed information encoded in the geometry of the building blocks. nih.gov

Table 1: Potential Self-Assembly Outcomes with this compound

| Co-reactant | Potential Assembled Structure | Controlling Factors |

|---|---|---|

| Aliphatic Diamine | Flexible Macrocycles, Linear Oligomers/Polymers | Concentration, Stoichiometry |

| Aromatic Diamine | Rigid Macrocycles, Shape-Persistent Polymers | Template Presence, Solvent |

Host-guest chemistry involves the formation of unique complexes between a larger host molecule and a smaller guest molecule or ion. frontiersin.orgfrontiersin.org Macrocyclic compounds derived from this compound are excellent candidates for acting as hosts. By reacting this compound with specific diamines, it is possible to synthesize macrocycles with defined cavity sizes and chemical environments. nih.gov

These synthetic macrocycles can be designed to selectively bind guest molecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. The formyl groups can be further modified post-assembly to fine-tune the electronic properties and binding capabilities of the macrocyclic host, enhancing its selectivity for specific guests. frontiersin.org While direct studies on host-guest systems involving this specific carbonate are not prevalent, the principles of macrocycle design strongly support its potential in creating novel molecular receptors and sensors. nih.gov

Dynamic Covalent Chemistry (DCC) utilizes reversible reactions to create complex molecules and materials under thermodynamic control. nih.gov The reversible formation of imine bonds from aldehydes and amines is one of the most widely used reactions in DCC. nih.govresearchgate.net This allows a system to self-correct and generate the most stable product from a library of potential structures. rsc.orgnih.gov

This compound is an ideal building block for DCC systems. Its two formyl groups can participate in reversible imine condensation reactions with various amines. This can be exploited to generate dynamic combinatorial libraries, where a mixture of different amines and this compound can reversibly form a multitude of oligomers and macrocycles. The addition of a template can then shift the equilibrium to amplify the formation of a specific structure that best binds the template. This strategy has been successfully used to construct complex interlocked molecules like catenanes and rotaxanes from simpler precursors. nih.gov

Monomer in Polymer Science and Engineering

The bifunctional nature of this compound also makes it a valuable monomer for the synthesis of functional polymers. The carbonate linkage offers potential for degradability, while the formyl groups provide sites for post-polymerization modification or for directing the polymer architecture.

Step-growth polymerization involves the reaction between multifunctional monomers to form dimers, trimers, and eventually long polymer chains. wikipedia.orguomustansiriyah.edu.iq this compound can act as an A-A type monomer, where both functional groups are the same (aldehyde). It can be co-polymerized with a complementary B-B type monomer, such as a diamine or a diol, to produce functional polymers. libretexts.org

For example, the polycondensation with a diamine would result in a polyimine, a class of polymers known for their dynamic properties and responsiveness. The reaction proceeds in a stepwise manner, and achieving high molecular weight requires high conversion of the functional groups. wikipedia.org The properties of the resulting polymer can be tailored by the choice of the co-monomer.

Table 2: Potential Polymers from Step-Growth Polymerization of this compound

| Co-monomer (B-B Type) | Linkage Formed | Resulting Polymer Class | Potential Properties |

|---|---|---|---|

| 1,6-Hexanediamine | Imine | Polyimine | Dynamic, Responsive |

| Hydrazine | Hydrazone | Polyhydrazone | Conjugated, Optoelectronic |

| Adipic dihydrazide | Acylhydrazone | Poly(acylhydrazone) | Dynamic, pH-Responsive |

While the formyl groups are not typically involved in chain-growth polymerization directly, this compound could be chemically modified to incorporate polymerizable groups, such as vinyl or acrylate moieties. This would transform it into a monomer suitable for controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP). mdpi.comnih.gov

Alternatively, the principles of RAFT have been extended to step-growth polymerization. unc.edursc.org In such a system, a bifunctional RAFT agent could react with a divinyl monomer in a step-wise manner. A chemically modified this compound, for example, one where the formyl groups are converted to vinyl groups, could potentially be used in RAFT step-growth polymerization to create polymers with controlled molecular weights and novel main-chain functionality. rsc.org This approach combines the advantages of controlled radical polymerization, such as mild reaction conditions and functional group tolerance, with the backbone functionality inherent to step-growth polymers.

Design of Stimuli-Responsive Polymers and Smart Materials

Stimuli-responsive polymers, often referred to as "smart" materials, are macromolecules that undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, light, temperature, or the presence of specific chemical species. The aldehyde functionalities of this compound offer a reactive handle for the integration of this molecule into such polymer systems.

The reactivity of the aldehyde groups allows for their participation in a variety of chemical transformations that can be either reversible or irreversible, a key feature for the design of smart materials. For instance, the formation of imine bonds (Schiff bases) through reaction with primary amines is a dynamic covalent bond that can be sensitive to pH changes. This reversible bond formation and cleavage can be harnessed to create pH-responsive materials.

Research Findings:

While direct studies on this compound in stimuli-responsive polymers are not extensively documented, research on analogous aromatic aldehydes provides a strong basis for its potential. Polymers incorporating aromatic aldehydes have been shown to exhibit sensitivity to various stimuli. For example, the protonation or deprotonation of nearby functional groups can influence the reactivity of the aldehyde, leading to a change in the polymer's conformation or solubility.

Below is an interactive data table summarizing the potential stimuli-responsive behaviors of polymers incorporating this compound, based on known chemistry of aromatic aldehydes.

| Stimulus | Potential Response Mechanism | Anticipated Change in Material Property |

| pH | Reversible imine bond formation/hydrolysis with amine-containing cross-linkers. | Swelling/deswelling, dissolution/precipitation, release of encapsulated cargo. |

| Light | Integration with photo-cleavable or photo-isomerizable moieties attached to the aldehyde. | Change in color, degradation, alteration of mechanical properties. |

| Analytes | Specific binding of analytes to Schiff base derivatives or other functional groups introduced via the aldehyde. | Colorimetric or fluorometric response, conformational change. |

The carbonate group in this compound can also contribute to the material's properties, potentially offering a site for hydrolytic degradation under specific pH conditions, which could be exploited for creating biodegradable or erodible smart materials.

Precursor for Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs)

Porous organic frameworks (POFs) and covalent organic frameworks (COFs) are classes of crystalline porous materials built from organic molecular building blocks linked by strong covalent bonds. The regular and porous structures of these materials make them promising for applications in gas storage and separation, catalysis, and sensing. The two formyl groups of this compound make it a suitable candidate as a building block for the synthesis of such frameworks.

The synthesis of COFs typically involves the condensation reaction between multitopic building blocks to form a periodic network. The aldehyde groups of this compound can react with multitopic amines (e.g., triamines or tetraamines) to form crystalline imine-linked COFs. The geometry of the this compound molecule, with its two formyl groups in a meta-relationship on the phenyl rings, will dictate the topology of the resulting framework.

The carbonate linkage provides a degree of rotational freedom compared to a more rigid linker, which could influence the packing and porosity of the final crystalline material. The choice of the amine co-monomer and the reaction conditions (e.g., solvent, temperature, and catalyst) are crucial for obtaining a highly crystalline and porous material.

The integration of this compound into extended structures relies on the formation of robust covalent bonds. Imine linkages are the most common in COF chemistry due to their reversible nature, which allows for "error-correction" during the synthesis, leading to more crystalline materials.

Detailed Research Findings:

Research on the use of aromatic dialdehydes in COF synthesis is well-established. For instance, terephthaldehyde (a 1,4-dialdehyde) and isophthalaldehyde (a 1,3-dialdehyde) are common building blocks. By analogy, this compound can be seen as a larger, more complex dialdehyde (B1249045) linker. The resulting COFs are expected to have pore sizes and surface areas that are dependent on the length and geometry of this linker and the co-monomer used.

The table below illustrates the expected properties of COFs synthesized from this compound in comparison to those from a simpler dialdehyde like terephthaldehyde.

| Property | COF from Terephthaldehyde | Predicted COF from this compound |

| Linker Length | Shorter | Longer |

| Porosity | Microporous | Potentially Mesoporous |

| Surface Area (BET) | High | Potentially Higher |

| Framework Flexibility | Rigid | More Flexible due to carbonate linkage |

| Potential Applications | Gas storage (H₂, CO₂), catalysis | Guest encapsulation, drug delivery, catalysis |

The presence of the carbonate and ether-like oxygen atoms within the framework's pores could also enhance the binding affinity for specific guest molecules, such as carbon dioxide, through dipole-quadrupole interactions.

Ligand Design in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The aldehyde groups of this compound can act as coordination sites or can be further functionalized to create more complex chelating ligands for the synthesis of functional MOFs.

While the aldehyde group itself is a relatively weak coordinating group, it can be used to synthesize functional MOFs in several ways. The oxygen atom of the aldehyde can coordinate directly to certain metal centers. More commonly, the aldehyde groups can be modified post-synthetically within the MOF structure to introduce other functionalities. For example, they can be reduced to alcohols, oxidized to carboxylic acids, or reacted with amines to form imines, each with different coordination properties.

Alternatively, this compound can be used to create Schiff base ligands prior to MOF synthesis. Reaction with an amino-functionalized molecule (e.g., aminoethanol) would yield a multidentate ligand capable of forming stable complexes with a variety of metal ions. The resulting MOFs would have the Schiff base functionality integrated into their linkers, which can be useful for catalysis or sensing applications.

The ability of a ligand to bind to a metal ion is fundamental to coordination chemistry. While this compound itself is not a strong chelating agent, its derivatives can be. A chelating ligand is one that can form two or more bonds to a single metal ion, forming a ring-like structure called a chelate.

Chelation and Complexation Data:

By reacting this compound with molecules containing multiple donor atoms, a variety of chelating ligands can be synthesized. For example, reaction with ethylenediamine would produce a tetradentate ligand with two imine nitrogens and two ether-like oxygens from the carbonate group that could potentially coordinate to a metal ion.

The stability of the resulting metal complexes would depend on several factors, including the nature of the metal ion, the number and type of donor atoms, and the size of the chelate rings formed. The table below provides a hypothetical overview of the coordination behavior of a Schiff base ligand derived from this compound and aminoethanol with various transition metal ions.

| Metal Ion | Typical Coordination Number | Expected Complex Geometry | Potential Application of Complex |

| Cu(II) | 4 or 6 | Square planar or distorted octahedral | Catalysis, sensing |

| Zn(II) | 4 | Tetrahedral | Luminescent materials |

| Ni(II) | 4 or 6 | Square planar or octahedral | Magnetic materials, catalysis |

| Co(II) | 4 or 6 | Tetrahedral or octahedral | Redox-active materials |

These complexation studies are crucial for understanding the fundamental coordination chemistry of ligands derived from this compound and for designing new MOFs with desired properties and functionalities.

Catalytic Applications and Catalyst Design

Organocatalysis with this compound Derivatives

There are no available scientific reports or studies on the use of this compound or its derivatives as organocatalysts. The field of organocatalysis relies on the use of small, metal-free organic molecules to accelerate chemical reactions. While aldehydes, a key functional group in this compound, are a known class of organocatalysts, there is no evidence to suggest that this specific molecule has been investigated or proven effective in this capacity.

Metal-Catalyzed Reactions with this compound as a Component

The potential for this compound to act as a ligand or a component in metal-catalyzed reactions is theoretically plausible due to the presence of oxygen and formyl functionalities that could coordinate to a metal center. However, a comprehensive search of chemical databases and literature yields no instances of its use in this manner. Researchers have not reported the synthesis of metal complexes involving this compound for catalytic purposes.

Heterogeneous Catalysis Development

In the development of heterogeneous catalysts, researchers often utilize organic precursors to create solid-supported catalytic materials, such as metal-organic frameworks (MOFs) or polymers. The bifunctional nature of this compound could, in principle, allow it to serve as a building block for such materials. Nevertheless, there is no published research detailing the incorporation of this compound into any form of heterogeneous catalyst.

Theoretical and Computational Investigations of Bis 3 Formylphenyl Carbonate

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These studies reveal how electrons are distributed within the molecule, which in turn governs its stability, reactivity, and spectroscopic properties. For Bis(3-formylphenyl) carbonate, methods like Density Functional Theory (DFT) are employed to model its electronic landscape accurately.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO signifies its ability to accept electrons, indicating its electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, the FMO analysis would pinpoint the regions of the molecule most likely to engage in electron-donating and electron-accepting interactions. The formyl (-CHO) groups, being electron-withdrawing, are expected to significantly influence the energy and localization of these frontier orbitals. The lone pairs on the oxygen atoms of the carbonate group and the formyl groups, as well as the π-systems of the phenyl rings, would likely contribute significantly to the HOMO, while the LUMO would be expected to have significant contributions from the antibonding orbitals of the carbonyl and phenyl groups.

A hypothetical data table for the frontier molecular orbital energies of this compound, as would be derived from a computational study, is presented below.

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.58 | Localized primarily on the formyl groups and phenyl rings |

| HOMO | -7.24 | Contributions from oxygen lone pairs and phenyl π-orbitals |

| HOMO-LUMO Gap | 5.66 | Indicator of chemical stability and reactivity |

Note: The data in this table is hypothetical and serves as an illustration of what a computational analysis would provide.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, shown in shades of blue).

In the case of this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the carbonate and formyl groups, indicating these are the primary sites for electrophilic attack. Conversely, the regions around the hydrogen atoms of the formyl groups and the phenyl rings would likely exhibit positive potential, making them susceptible to nucleophilic attack. This detailed charge distribution map provides a more nuanced view of reactivity than simple orbital analysis alone.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers that govern reaction rates.

Transition State Characterization

A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy of the reaction. Computational methods are used to locate and characterize these fleeting structures. For reactions involving this compound, such as its synthesis or subsequent transformations, identifying the transition states is crucial for understanding the reaction mechanism. This involves complex algorithms that search the potential energy surface for saddle points, which are then confirmed by frequency calculations (a transition state has exactly one imaginary frequency).

Energy Landscape Analysis of Reaction Pathways

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile, or landscape, for a reaction pathway can be constructed. This analysis allows for the comparison of different possible mechanisms, identifying the most energetically favorable route. For instance, in the synthesis of polycarbonates from this compound, computational analysis could help determine whether a stepwise or concerted mechanism is preferred and how catalysts might lower the activation barriers.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and properties. This compound, with its multiple rotatable bonds, can exist in various conformations.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model molecular vibrations, rotations, and conformational changes in a simulated environment (e.g., in a solvent or at a certain temperature). For this compound, MD simulations could reveal how the molecule behaves in solution, how it interacts with other molecules, and the timescales of its conformational transitions. This information is vital for understanding its macroscopic properties and behavior in various applications.

Identification of Stable Conformations

The central (phenyl)-O-C(O)-O-(phenyl) core is analogous to that in diphenyl carbonate and its derivatives. Studies on substituted diphenyl carbonates have revealed that the molecule's conformation is a balance between steric hindrance and electronic effects. The carbonate group itself is planar, but the attached phenyl rings can rotate. The rotational barrier for the C(aryl)-O bonds in some substituted diphenyl carbonates has been determined to be in the range of 8-10 kcal/mol, indicating a significant degree of conformational flexibility at room temperature. nih.gov X-ray crystal structures of similar diaryl carbonates show that the phenolic building blocks can intersect at angles ranging from 51 to 71 degrees, often adopting a distorted tetrahedral geometry around the central carbonate. nih.gov

For this compound, several stable or low-energy conformations can be postulated. The rotation around the C(aryl)-O bonds will likely lead to conformers where the two phenyl rings are not coplanar with the carbonate group. Furthermore, the orientation of the formyl groups relative to their respective phenyl rings is a critical factor. Like in benzaldehyde (B42025), the formyl group (CHO) is expected to be coplanar with the benzene (B151609) ring to maximize π-system conjugation, which imparts a degree of rotational rigidity to the C(aryl)-CHO bond. This leads to two potential planar orientations for each formyl group (syn and anti relative to a reference point on the ring), further increasing the number of possible stable conformers for the entire molecule.

Advanced computational methods, such as Density Functional Theory (DFT), would be required to precisely map the potential energy surface and identify all local and global energy minima corresponding to stable conformations. These calculations would involve systematically rotating the key dihedral angles and calculating the corresponding energy to identify the most favorable spatial arrangements.

Table 1: Postulated Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Behavior |

| Caryl-Caryl-O-Ccarbonate | Rotation of Phenyl Ring relative to Carbonate Linker | Multiple low-energy minima, non-planar arrangements are likely favored to minimize steric clash between the rings. |

| O-Ccarbonate-O-Caryl | Rotation around Carbonate-Oxygen Bond | Generally less flexible, but contributes to the overall orientation of the phenyl groups. |

| Caryl-Caryl-Cformyl-Oformyl | Rotation of Formyl Group relative to Phenyl Ring | A strong preference for planarity (0° or 180°) to maintain conjugation, with a significant energy barrier to rotation. |

Simulation of Molecular Interactions in Solution

The behavior of this compound in a solvent is governed by the intermolecular forces between the solute and solvent molecules. Molecular dynamics (MD) simulations are a powerful tool to study these interactions at an atomic level, providing insights into solvation shells, interaction energies, and the dynamic behavior of the molecule over time.

The presence of polar formyl groups and the carbonate ester group makes this compound a polar molecule. The oxygen atoms of both the formyl and carbonate groups are regions of high negative electrostatic potential and can act as hydrogen bond acceptors. This is a key factor in its interaction with protic solvents like water or alcohols.

MD simulations of analogous molecules, such as benzaldehyde, in various solvents have shown that the spatial distribution of solvent molecules is highly dependent on the solute's electrostatic potential. researchgate.netdaneshyari.com For this compound in an aqueous solution, it is expected that water molecules would form a structured solvation shell, particularly around the two formyl groups. Water molecules would orient their hydrogen atoms towards the formyl oxygen, forming strong hydrogen bonds. The carbonate oxygens would also participate in hydrogen bonding, albeit potentially weaker.

In non-polar solvents, the interactions would be dominated by weaker van der Waals forces. However, the polar nature of the solute would still induce dipoles in the surrounding solvent molecules, leading to dipole-induced dipole interactions. The solubility and stability of the molecule in different solvents are directly related to the strength and nature of these solute-solvent interactions. The solvation free energy, which can be calculated from simulations, would quantify the preference of the molecule for one solvent over another. For instance, studies on aromatic aldehydes indicate that their extraction efficiency from aqueous solutions is highly dependent on the solvent's ability to interact with the aldehyde group. elsevierpure.com

Table 2: Predicted Solute-Solvent Interaction Parameters for this compound

| Interaction Type | Solute Functional Group Involved | Potential Solvent Type | Expected Significance |

| Hydrogen Bonding | Formyl (-CHO), Carbonate (-OCOO-) | Protic (e.g., Water, Methanol) | High; dominates the interaction, leading to structured solvation shells. |

| Dipole-Dipole | Formyl (-CHO), Carbonate (-OCOO-) | Polar Aprotic (e.g., Acetone, DMSO) | High; strong electrostatic interactions will define the local solvent environment. |

| van der Waals Forces | Phenyl Rings | All Solvents | Moderate; contributes to the overall solvation energy, particularly in non-polar solvents. |

| π-π Stacking | Phenyl Rings | Aromatic Solvents (e.g., Benzene, Toluene) | Possible; could lead to specific orientations and stabilization in aromatic solvents. |

Analytical Methodologies for Bis 3 Formylphenyl Carbonate Research

Spectroscopic Techniques for Reaction Monitoring and Structural Elucidaion of Derivatives

Spectroscopy is indispensable for the real-time analysis of reactions and the detailed structural characterization of resulting compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques offer a non-destructive window into functional groups, bonding arrangements, and molecular frameworks.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for the structural elucidation of Bis(3-formylphenyl) carbonate. It provides precise information about the chemical environment of magnetically active nuclei, such as hydrogen (¹H) and carbon-13 (¹³C), which is crucial for confirming the compound's covalent structure and stereochemistry. rsc.org As an inherently quantitative technique, NMR is also exceptionally well-suited for reaction monitoring, allowing researchers to track the concentration of reactants, intermediates, and products over time to understand reaction kinetics. magritek.comnorthwestern.eduiastate.edu

In ¹H NMR, the aldehyde proton of the formyl group is expected to produce a highly characteristic singlet peak in the downfield region of the spectrum, typically between 9.7 and 10.0 ppm. libretexts.orgoregonstate.edu This significant downfield shift is due to the deshielding effect of the electron-withdrawing carbonyl group. modgraph.co.ukoregonstate.edu The protons on the aromatic rings will appear in the 6.5-8.0 ppm range, with their specific shifts and splitting patterns (e.g., doublets, triplets) determined by their position relative to the formyl and carbonate substituents. oregonstate.edu

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The carbonyl carbons are particularly diagnostic, with the aldehyde carbonyl appearing around 190-200 ppm and the carbonate carbonyl resonating in the 160-185 ppm range. compoundchem.comwisc.edulibretexts.org Carbons within the aromatic rings typically absorb between 110 and 150 ppm. openstax.org By collecting a series of spectra over the course of a reaction, the disappearance of reactant signals and the appearance of product signals can be quantified to derive kinetic data. libretexts.org

Predicted NMR Chemical Shifts for this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule and tracking their transformation during a chemical reaction.

IR spectroscopy is particularly sensitive to polar bonds and provides clear, strong absorption signals for the two distinct carbonyl groups in this compound. The carbonate C=O stretch is expected at a higher frequency, typically in the range of 1820-1775 cm⁻¹, while the aromatic aldehyde C=O stretch appears at a lower frequency, around 1710-1685 cm⁻¹, due to conjugation with the benzene (B151609) ring. spectroscopyonline.comorgchemboulder.comwpmucdn.comorgchemboulder.comlibretexts.orglibretexts.org Another key diagnostic band for the aldehyde is the C-H stretch, which often appears as a pair of medium-intensity peaks between 2850 and 2700 cm⁻¹. spectroscopyonline.com The presence of both a high-frequency carbonate carbonyl peak and the aldehyde-specific C-H stretch would be strong evidence for the formation of the target molecule.

Raman spectroscopy, which relies on light scattering, is highly complementary to IR. researchgate.net It is particularly effective for analyzing symmetric, non-polar bonds. While the carbonyl groups are also Raman active, the aromatic ring C=C stretching vibrations (around 1600 cm⁻¹) often produce strong Raman signals, providing excellent markers for monitoring reactions involving the aromatic backbone.

Characteristic Vibrational Frequencies for this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It is used to determine the molecular weight of this compound with high accuracy, thereby confirming its elemental composition. Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. slideshare.netlibretexts.org The resulting fragmentation pattern serves as a molecular fingerprint that can confirm the structure of the compound and its derivatives.

For this compound, key fragmentation pathways would likely include the loss of carbon dioxide (CO₂, 44 Da) from the carbonate linkage and cleavage to form formylphenoxide ions. nih.govacs.org The detection of the intact molecular ion peak alongside these predicted fragment ions provides definitive evidence for the successful synthesis of the target molecule. High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for the unambiguous determination of the molecular formula.

Predicted Mass Spectrometry Fragments for this compound (C₁₅H₁₀O₅)

Chromatographic Separations in Synthetic and Mechanistic Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are vital in the context of this compound research for isolating the final product from unreacted starting materials or byproducts, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile compounds like this compound. It is routinely used to determine the purity of synthetic batches and to quantify the concentration of the compound in various samples. researchgate.net

A typical setup would employ a reversed-phase column (e.g., C18) with a gradient elution mobile phase, often a mixture of acetonitrile (B52724) and water. waters.comsigmaaldrich.com Detection is commonly achieved using a UV-Vis detector set to a wavelength where the aromatic rings of the molecule exhibit strong absorbance. By running a sample through the HPLC system, a chromatogram is produced where different compounds in the mixture appear as separate peaks at different retention times. The area under the peak for this compound is proportional to its concentration, which allows for precise quantification when compared against a calibration curve prepared from pure standards. lawdata.com.twacs.org This method is invaluable for assessing product purity, often expressed as a percentage of the total peak area.

Hypothetical HPLC Method Parameters

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. mdpi.com Due to its high molecular weight and probable thermal instability, this compound itself is not well-suited for direct GC analysis.

However, GC plays a crucial role in analyzing volatile components associated with its synthesis or degradation. For instance, it can be used to monitor the consumption of volatile starting materials, such as 3-hydroxybenzaldehyde (B18108), or to detect and quantify volatile byproducts. nist.govepa.gov In many cases, derivatization of polar analytes is performed to increase their volatility and thermal stability, making them more amenable to GC analysis. rsc.org When coupled with a mass spectrometer (GC-MS), this technique provides definitive identification of these volatile species. nist.gov

Table of Compounds

Despite a comprehensive search of scientific literature, no specific X-ray diffraction (XRD) data for the crystalline structure of "this compound" or its derivatives and complexes could be located.

X-ray diffraction is a primary analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the substance. As the X-rays interact with the electron clouds of the atoms in the crystal, they are diffracted in specific directions. The pattern of these diffracted X-rays is recorded and analyzed to generate a model of the crystal lattice and the exact position of each atom.

This analysis yields crucial information about the molecule's structure, including:

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice (a, b, c lengths and α, β, γ angles).

Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between chemical bonds.

Intermolecular Interactions: How molecules are packed together in the crystal, including hydrogen bonds and other non-covalent interactions.

For derivatives and complexes of a compound like this compound, XRD studies would be invaluable for understanding how chemical modifications or coordination to a metal center affect the molecule's geometry and solid-state packing. For example, in a Schiff base derivative formed by the reaction of the formyl groups, XRD would confirm the formation of the imine bond and reveal the orientation of the substituent groups. In a metal complex, XRD would elucidate the coordination geometry around the metal ion and the nature of the bonding between the ligand and the metal.

Unfortunately, no published research containing such crystallographic data for derivatives or complexes of this compound was found. Therefore, a detailed discussion, including data tables of crystallographic parameters, cannot be provided at this time.

Future Directions and Emerging Research Avenues for Bis 3 Formylphenyl Carbonate

Q & A

Basic: What are the established synthetic routes for Bis(3-formylphenyl) carbonate, and how do they compare to analogous aryl carbonate derivatives?

This compound can be synthesized via interfacial phosgenation or transesterification reactions. A common approach involves reacting 3-formylphenol with phosgene or its safer equivalents (e.g., triphosgene) under controlled alkaline conditions. Comparatively, bis(4-nitrophenyl) carbonate (CAS 5070-13-3) is synthesized similarly, with nitrophenol derivatives requiring careful pH regulation to avoid premature hydrolysis . Key differences lie in the reactivity of the substituents: the electron-withdrawing nitro group in bis(4-nitrophenyl) carbonate stabilizes the intermediate, while the aldehyde group in this compound may require protection (e.g., acetal formation) to prevent side reactions during synthesis.

Advanced: How can computational methods enhance the design of efficient synthetic pathways for this compound?

Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Purity : High-performance liquid chromatography (HPLC) with UV detection (e.g., >98.0% purity standards as per Kanto Reagents’ protocols for bis(4-nitrophenyl) carbonate) .

- Structural Confirmation :

- NMR : and NMR to resolve aldehyde protons (δ ~9.8–10.2 ppm) and carbonate carbonyl signals (δ ~150–155 ppm).

- Quantitative NMR (qNMR) : Certified reference materials (CRMs) like 3,5-bis(trifluoromethyl)benzoic acid CRM4601-b ensure instrument calibration for trace impurity detection .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] or [M+Na]).

Advanced: How should researchers address contradictions in spectroscopic data when characterizing novel derivatives of this compound?

Contradictions often arise from solvent effects, tautomerism, or polymorphism. For example, aldehyde proton shifts in NMR may vary with solvent polarity. Cross-validation using multiple techniques is critical:

- X-ray Crystallography : Resolves solid-state conformation ambiguities.

- Variable-Temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism in aldehyde-containing systems).

- Infrared Spectroscopy : Confirms carbonyl stretching frequencies (~1740 cm for carbonates).

Methodological frameworks from qualitative research, such as iterative data triangulation, ensure robust interpretation .

Basic: What are the key stability considerations for storing and handling this compound in laboratory settings?

- Thermal Stability : Analogous aryl carbonates (e.g., 3-bromophenylacetic acid, mp 99–102°C) suggest moderate thermal stability, but decomposition above 150°C is likely . Store at 2–8°C under inert atmosphere.

- Hydrolytic Sensitivity : Carbonate esters are prone to hydrolysis; anhydrous conditions (e.g., molecular sieves) are essential.

- Light Sensitivity : Aldehyde groups may undergo photoxidation; use amber vials and avoid UV exposure.

Advanced: What mechanistic insights guide the optimization of reaction conditions for the esterification of this compound in polymer synthesis?

The aldehyde group’s electrophilicity facilitates Schiff base formation or Michael additions, but competing hydrolysis requires precise control:

- Solvent Selection : Polar aprotic solvents (e.g., dimethyl carbonate, DMC) enhance nucleophilicity while minimizing side reactions. Studies on LiFSI electrolytes highlight DMC’s role in stabilizing reactive intermediates .

- Catalysis : Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) accelerate transesterification.